molecular formula C5H8CaO7 B13363612 Calcium 2-oxopentanedioate dihydrate

Calcium 2-oxopentanedioate dihydrate

Cat. No.: B13363612
M. Wt: 220.19 g/mol
InChI Key: UUZCUGHXLCGIDH-UHFFFAOYSA-L
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Description

Calcium 2-oxopentanedioate dihydrate, more commonly known as Calcium alpha-ketoglutarate, is a significant biochemical reagent in metabolic and enzymatic studies. This compound serves as a crucial intermediate in the Krebs cycle (citric acid cycle), where it plays a central role in the production of cellular energy in the form of ATP or GTP . In research applications, it acts as the major carbon skeleton for nitrogen-assimilatory reactions . Studies on cardiac mitochondria have shown that calcium, in conjunction with 2-oxoglutarate, exerts control over aspartate formation, which is a key step in the malate/aspartate shuttle essential for the mitochondrial oxidation of cytosolic NADH . Furthermore, Calcium 2-oxopentanedioate is identified as a reversible inhibitor of tyrosinase, with a reported IC50 value of 15 mM, highlighting its potential in related biochemical research pathways . Its physiological capabilities are also explored in areas such as ammonia detoxification and providing a protective role against lipid peroxidation . The compound is characterized with a molecular formula of C₅H₈CaO₇ and a molecular weight of 220.19 g/mol . This product is strictly for research and further manufacturing use and is not intended for direct human use.

Properties

Molecular Formula

C5H8CaO7

Molecular Weight

220.19 g/mol

IUPAC Name

calcium;2-oxopentanedioate;dihydrate

InChI

InChI=1S/C5H6O5.Ca.2H2O/c6-3(5(9)10)1-2-4(7)8;;;/h1-2H2,(H,7,8)(H,9,10);;2*1H2/q;+2;;/p-2

InChI Key

UUZCUGHXLCGIDH-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-].O.O.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium 2-oxopentanedioate dihydrate can be synthesized through the reaction of calcium carbonate with 2-oxopentanedioic acid in an aqueous medium. The reaction typically involves dissolving 2-oxopentanedioic acid in water, followed by the gradual addition of calcium carbonate under constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then filtered, washed, and dried to obtain the final crystalline form .

Chemical Reactions Analysis

Types of Reactions

Calcium 2-oxopentanedioate dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Calcium 2-oxopentanedioate dihydrate exerts its effects primarily through its role in calcium signaling pathways. Calcium ions play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activation. The compound releases calcium ions, which then interact with specific molecular targets and pathways to exert their effects .

Comparison with Similar Compounds

Calcium Chloride Dihydrate (CaCl₂·2H₂O)

  • Molecular Formula : CaCl₂·2H₂O
  • Molecular Weight : 147.01 g/mol .
  • Solubility : Highly soluble in water (≥74% purity) and hygroscopic .
  • Applications :
    • Deicing agent, concrete accelerator, food preservative, and desiccant .
    • Source of calcium ions in laboratory and industrial settings .
  • Safety: Causes skin/eye irritation; non-carcinogenic .

Key Difference : Unlike Calcium 2-oxopentanedioate dihydrate, calcium chloride dihydrate is widely used in industrial and environmental applications due to its hygroscopicity and high solubility.

Calcium Sulfate Dihydrate (CaSO₄·2H₂O)

  • Molecular Formula : CaSO₄·2H₂O
  • Molecular Weight : 172.17 g/mol .
  • Solubility : Low solubility in water (2.4 g/L at 25°C) .
  • Applications :
    • Construction material (e.g., plaster of Paris) .
    • Pharmaceutical excipient and desiccant .
  • Safety: Generally non-toxic but poses inhalation risks in powdered form .

Key Difference: Calcium sulfate dihydrate’s low solubility contrasts with the presumed higher solubility of this compound, limiting its use to non-aqueous systems.

Dicalcium Phosphate Dihydrate (DCPD, CaHPO₄·2H₂O)

  • Molecular Formula : CaHPO₄·2H₂O
  • Molecular Weight : 172.09 g/mol .
  • Solubility : Slightly soluble in water (0.02 g/100 mL) .
  • Applications :
    • Pharmaceutical excipient in tablets and nutraceuticals .
    • Dental remineralization agent .
  • Safety : Recognized as safe (GRAS) for oral use .

Key Difference : DCPD’s primary use in controlled-release formulations highlights its stability, whereas this compound’s biochemical role may favor rapid ion release.

Calcium Oxalate Hydrates

  • Forms: Monohydrate: C₂CaO₄·H₂O (MW: 146.11 g/mol) . Dihydrate: C₂CaO₄·2H₂O (MW: 164.12 g/mol).
  • Solubility : Insoluble in water .
  • Applications :
    • Component of kidney stones; laboratory reagent .
  • Safety : Toxic if ingested; causes renal damage .

Key Difference : Calcium oxalate’s insolubility and toxicity contrast sharply with the presumed biocompatibility of this compound.

Research and Application Contexts

  • Calcium Phosphates: DCPD and related phosphates are extensively studied for dental and bone regeneration due to their biocompatibility .
  • Gaps in Data : Detailed pharmacological or industrial data on this compound is absent in the evidence, necessitating further research for direct comparisons.

Biological Activity

Calcium 2-oxopentanedioate dihydrate, commonly known as calcium alpha-ketoglutarate, is a calcium salt of alpha-ketoglutaric acid. It plays a significant role in various biological processes, primarily as an intermediate in the Krebs cycle, which is essential for cellular respiration and energy production. This article delves into its biological activity, including its metabolic functions, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C5_5H4_4CaO5_5
CAS Number 71686-01-6
Molecular Weight 184.16 g/mol
Boiling Point 345.6°C at 760 mmHg
Flash Point 177°C

This compound has a molecular weight of 184.16 g/mol and is characterized by its role in various metabolic pathways.

Metabolic Role

Calcium alpha-ketoglutarate serves as a crucial intermediate in the Krebs cycle, facilitating the conversion of carbohydrates, fats, and proteins into energy. It also acts as a nitrogen transporter and is involved in amino acid synthesis.

  • Energy Production : As part of the Krebs cycle, it contributes to ATP and GTP production.
  • Nitrogen Metabolism : It serves as a carbon skeleton for nitrogen-assimilatory reactions .

Enzyme Inhibition

Research indicates that calcium alpha-ketoglutarate can act as a reversible inhibitor of tyrosinase, an enzyme involved in melanin production. The IC50 value for this inhibition is reported to be approximately 15 mM .

Detoxification and Protective Effects

Calcium alpha-ketoglutarate has been shown to have several physiological effects:

  • Ammonia Detoxification : It helps reduce ammonia levels in the body, particularly beneficial in conditions like hepatic encephalopathy.
  • Neuroprotective Effects : The compound exhibits protective properties against lipid peroxidation and cyanide toxicity .

Study on Neuroprotection

A study published in Microbiology and Molecular Biology Reviews highlighted the neuroprotective effects of calcium alpha-ketoglutarate against oxidative stress-induced damage. The results indicated that it could mitigate neuronal cell death caused by various neurotoxins .

Clinical Applications

Calcium alpha-ketoglutarate has been investigated for its potential therapeutic applications in:

  • Chronic Kidney Disease (CKD) : A clinical trial explored its efficacy in reducing uremic toxins and improving kidney function in CKD patients.
  • Aging : Research suggests that supplementation may enhance mitochondrial function and reduce age-related decline in cellular energy production.

Summary of Research Findings

Study/SourceFindings
Huergo et al., 2015Identified calcium alpha-ketoglutarate as a master regulator metabolite .
Gou et al., 2017Demonstrated inhibition of tyrosinase activity by calcium alpha-ketoglutarate .
Clinical Trials on CKDShowed improvement in kidney function and reduction of uremic toxins with supplementation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Calcium 2-oxopentanedioate dihydrate in a laboratory setting?

  • Methodology : Use controlled stoichiometric precipitation by reacting 2-oxopentanedioic acid with calcium hydroxide or chloride under neutral pH (5.5–7.0). Monitor reaction progress via pH titration and isolate crystals through slow evaporation. Ensure hydration stability by maintaining a humidity-controlled environment (≥60% RH) during crystallization .
  • Validation : Confirm stoichiometry using thermogravimetric analysis (TGA) to quantify water loss at 100–150°C and inductively coupled plasma optical emission spectroscopy (ICP-OES) for calcium content .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in airtight containers with desiccants (e.g., silica gel) at 15–25°C, away from moisture and strong oxidizers. Avoid prolonged exposure to >40% humidity to prevent deliquescence or unintended hydration changes .
  • Safety : Use nitrile gloves, lab coats, and safety goggles when handling. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose per local hazardous waste regulations .

Q. What analytical techniques are essential for confirming the purity and composition of this compound?

  • Purity Assessment :

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 210 nm to detect organic impurities.
  • Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy to identify carboxylate (C=O) and hydrate (O-H) functional groups .
    • Quantitative Analysis : Atomic absorption spectroscopy (AAS) for calcium quantification and Karl Fischer titration for water content .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal decomposition data of this compound across different studies?

  • Experimental Design : Standardize heating rates (e.g., 5°C/min) and sample masses (5–10 mg) in TGA-DSC studies to minimize variability. Cross-validate with evolved gas analysis (EGA) to detect CO₂ release from decarboxylation events .
  • Data Reconciliation : Apply multivariate regression to account for atmospheric (N₂ vs. air) and crucible material (alumina vs. platinum) effects on decomposition pathways .

Q. What experimental design considerations are critical when studying the hydration-dehydration equilibrium of this compound?

  • Dynamic Vapor Sorption (DVS) : Use DVS to map hydration isotherms at 25°C, varying RH from 0% to 90%. Monitor phase transitions via in-situ X-ray powder diffraction (XRPD) to identify hydrate intermediates .
  • Kinetic Modeling : Apply the Gualtieri model to derive activation energies for dehydration steps, correlating with lattice energy calculations from density functional theory (DFT) .

Q. What advanced spectroscopic or crystallographic methods are recommended for elucidating the coordination geometry of calcium in this compound?

  • X-ray Crystallography : Collect single-crystal data at 100 K to resolve Ca²⁺ coordination (likely octahedral or distorted square antiprismatic). Use Hirshfeld surface analysis to map intermolecular interactions between water and oxopentanedioate ligands .
  • Solid-State NMR : Employ ⁴³Ca NMR (at high magnetic field >20 T) to probe local calcium environments, complemented by ¹³C cross-polarization magic-angle spinning (CP-MAS) NMR for carboxylate group dynamics .

Methodological Frameworks

Q. How can theoretical frameworks guide the study of this compound’s role in biological mineralization?

  • Conceptual Basis : Link to biomineralization theories (e.g., non-classical crystallization pathways) to hypothesize its interaction with collagen or citrate in vitro. Use Langmuir monolayers to simulate organic-inorganic interfaces .
  • Experimental Validation : Compare crystallization kinetics (via quartz crystal microbalance, QCM) in simulated body fluid (SBF) with/without inhibitors like phytate .

Q. What strategies are effective in designing reproducible synthesis protocols for this compound with varying particle sizes?

  • Nucleation Control : Use antisolvent crystallization (e.g., ethanol addition) with ultrasonication to regulate nucleation rates. Characterize particle size distributions via laser diffraction and SEM .
  • Scale-Up Considerations : Optimize mixing efficiency (Reynolds number >10⁴) and cooling rates in stirred-tank reactors to prevent agglomeration .

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